

2,4,4-Trimethylcyclopentanone: A Versatile Chiral Building Block for Asymmetric Synthesis

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Compound of Interest

Compound Name: **2,4,4-Trimethylcyclopentanone**

Cat. No.: **B1294718**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4-Trimethylcyclopentanone, a five-membered cyclic ketone, has emerged as a valuable and versatile chiral building block in modern organic synthesis. Its rigid cyclopentane framework, coupled with the presence of a stereogenic center at the C-2 position, makes it an attractive starting material for the stereocontrolled construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis of both racemic and enantiopure **2,4,4-trimethylcyclopentanone**, its chiroptical properties, and its application in the stereoselective synthesis of natural products and other target molecules.

Physical and Spectroscopic Properties

The fundamental physical and spectroscopic properties of racemic **2,4,4-trimethylcyclopentanone** are summarized in the table below, based on data available in public databases.

Property	Value
Molecular Formula	C ₈ H ₁₄ O
Molecular Weight	126.20 g/mol
CAS Number	4694-12-6
Boiling Point	61–62 °C at 21 mmHg[1]
Refractive Index (n _D ²⁸)	1.4278–1.4288[1]

Spectroscopic data for the racemic compound is well-established.

Spectroscopy	Key Features
¹ H NMR	Data available from various sources.
¹³ C NMR	Data available from various sources.
IR Spectroscopy	Characteristic ketone C=O stretch.
Mass Spectrometry	GC-MS data available.

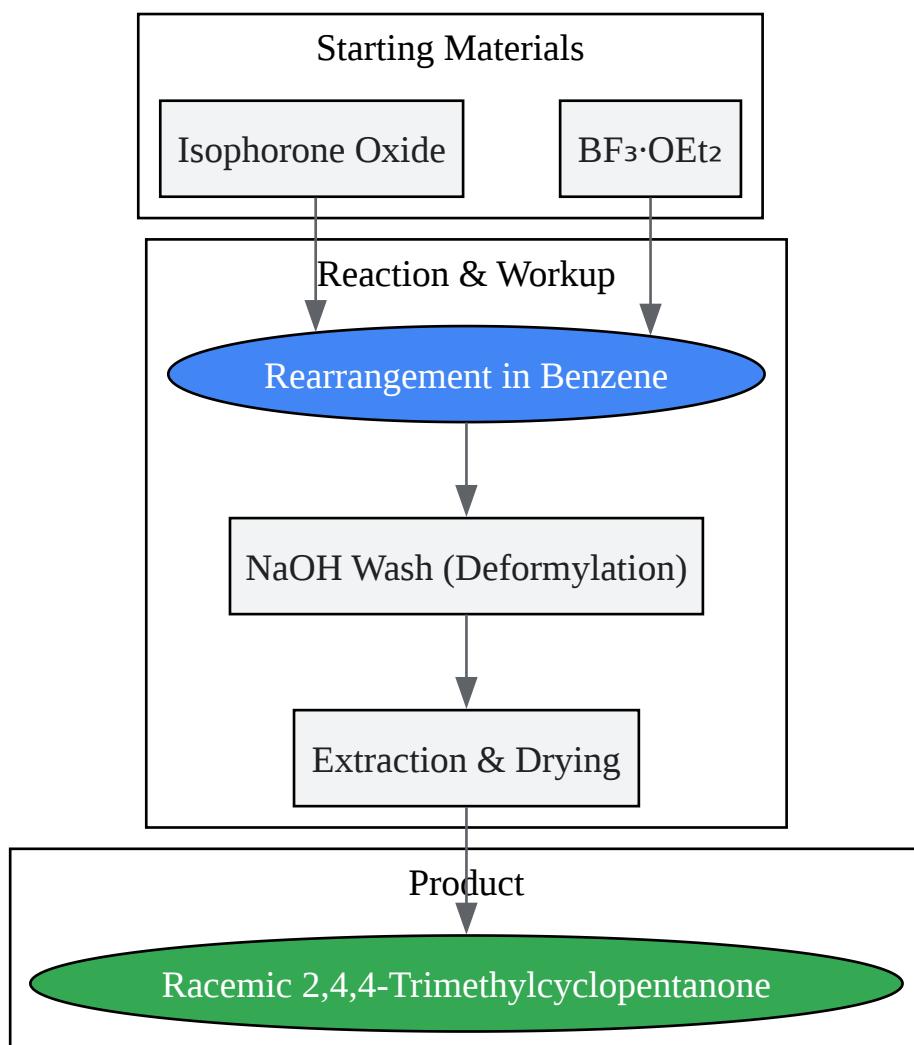
Synthesis of 2,4,4-Trimethylcyclopentanone Racemic Synthesis

A reliable and well-documented method for the preparation of racemic **2,4,4-trimethylcyclopentanone** involves the boron trifluoride etherate-mediated rearrangement of isophorone oxide.[1] This procedure offers a good yield and is a convenient route to the racemic ketone.[1]

Experimental Protocol: Synthesis of Racemic **2,4,4-Trimethylcyclopentanone** from Isophorone Oxide[1]

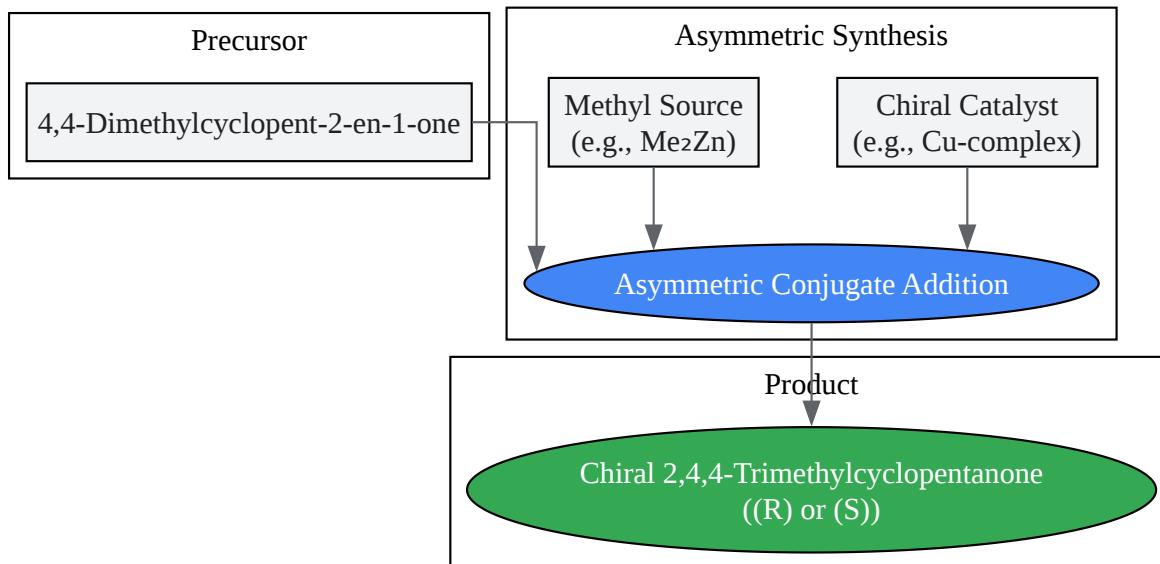
- Materials:
 - Isophorone oxide (38.6 g, 0.25 mole)
 - Reagent grade benzene (400 ml)

- Boron trifluoride etherate (20 ml, 0.16 mole), redistilled
- Ether (100 ml)
- Sodium hydroxide (40 g, 1.0 mole) in 200 ml of water
- Anhydrous magnesium sulfate
- Procedure:
 - A solution of isophorone oxide in benzene is prepared in a 1-liter separatory funnel.
 - Boron trifluoride etherate is added, and the solution is swirled and allowed to stand for 30 minutes.
 - The solution is diluted with ether and washed with water.
 - The organic layer is then shaken with the sodium hydroxide solution for 1–2 minutes and washed again with water.
 - The combined aqueous layers are extracted with ether, and the extracts are added to the main organic solution.
 - The combined organic solution is dried over anhydrous magnesium sulfate and concentrated by distillation.
 - The residue is fractionally distilled under reduced pressure to yield **2,4,4-trimethylcyclopentanone**.
- Yield: 17.7–19.8 g (56–63%)[[1](#)]

[Click to download full resolution via product page](#)*Racemic synthesis of **2,4,4-trimethylcyclopentanone**.*

Asymmetric Synthesis

The preparation of enantiomerically enriched **2,4,4-trimethylcyclopentanone** is crucial for its use as a chiral building block. While a specific, high-yielding asymmetric synthesis of **2,4,4-trimethylcyclopentanone** is not extensively detailed in the reviewed literature, general strategies for the asymmetric synthesis of substituted cyclopentanones can be adapted. One promising approach is the catalytic asymmetric conjugate addition of a methyl group to an appropriate α,β -unsaturated precursor, such as 4,4-dimethylcyclopent-2-en-1-one.



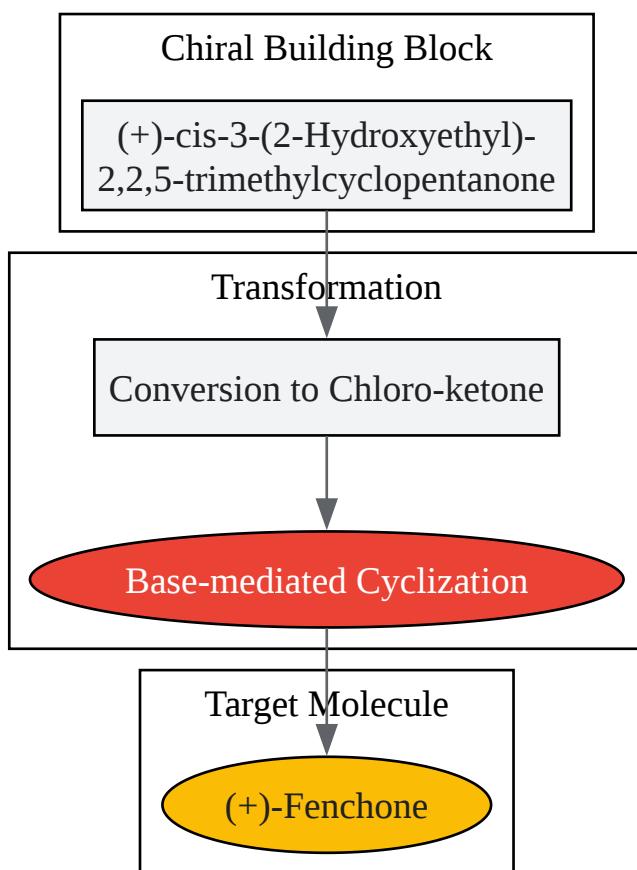
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Proposed asymmetric synthesis route.

Application as a Chiral Building Block: Synthesis of (+)-Fenchone

A significant application of chiral **2,4,4-trimethylcyclopentanone** is in the synthesis of other chiral molecules, such as the monoterpane (+)-fenchone. Although a detailed experimental protocol starting directly from enantiopure **2,4,4-trimethylcyclopentanone** is not fully elaborated in the available literature, the synthetic connection is established. The synthesis involves the transformation of a derivative, (+)-cis-3-(2-hydroxyethyl)-2,2,5-trimethylcyclopentanone, into (+)-fenchone.^[2] This precursor can be conceptually derived from **(R)-2,4,4-trimethylcyclopentanone**.

The key transformation involves the treatment of the corresponding chloro-ketone with a base to induce an intramolecular cyclization to form the bicyclic skeleton of fenchone.^[2]



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Synthetic route to (+)-fenchone.

Conclusion

2,4,4-Trimethylcyclopentanone serves as a valuable prochiral and chiral building block in organic synthesis. While the racemic synthesis is well-established and efficient, the development of more direct and high-yielding asymmetric routes to its enantiomers will further enhance its utility. The demonstrated application in the synthesis of natural products like fenchone highlights its potential for the construction of complex and stereochemically rich molecules, making it a compound of significant interest to researchers in synthetic and medicinal chemistry. Further exploration into its chiroptical properties and its application in a broader range of stereoselective transformations is warranted.

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